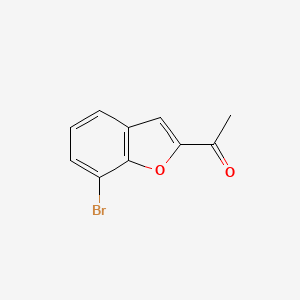

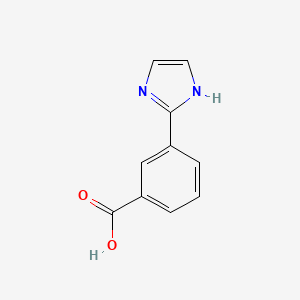

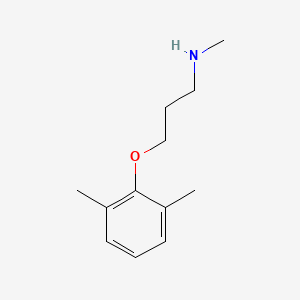

![molecular formula C17H25BO2Si B1341888 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane CAS No. 915402-03-8](/img/structure/B1341888.png)

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylethynyl-trimethylsilane involves various catalytic and preparative methods. For instance, the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, was prepared from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium using a continuous-flow and distillation process to address issues with borolane equilibration and protonolysis . Additionally, the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol was investigated to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which proved effective for arylbromides bearing sulfonyl groups .

Molecular Structure Analysis

The molecular structure of these boron-containing compounds is characterized by X-ray diffraction studies. The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane crystallized in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interaction observed with the Lewis acidic boron atom . Similarly, the crystal structure of 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, although not a direct analog, provides insight into the silicon-containing structures related to the compound of interest, showing an orthorhombic space group and detailing bond distances .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structures and synthesis methods. For example, the continuous-flow synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane suggests that the compound is stable enough to be produced in large quantities, indicating good thermal stability and resistance to decomposition . The use of DFT studies in the characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea provides theoretical confirmation of the molecular structures and insights into their electronic properties, such as molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and potential applications of these compounds in organic synthesis and material science.

Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Application : Compounds with borate and sulfonamide groups, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, are important intermediates in organic synthesis . They can be synthesized through nucleophilic and amidation reactions .

- Methods : The structure of these compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

- Results : The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .

-

Pharmaceutical Research

- Application : Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .

- Methods : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

- Results : Drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

-

Borylation of Arenes

-

Preparation of Fluorenylborolane

-

Hydroboration of Alkynes and Alkenes

- Synthesis of Conjugated Copolymers

- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .

- Methods : The specific methods for this application are not provided in the source .

- Results : The result is the synthesis of 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .

I also found a study on the synthesis and crystal structure of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone . These are boric acid ester intermediates with benzene rings . The compounds were obtained by a three-step substitution reaction . The structures of the compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds were further investigated by DFT, and some physicochemical properties of the compounds were revealed .

Propiedades

IUPAC Name |

trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-9-14(13-15)11-12-21(5,6)7/h8-10,13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKJXCOLGXLWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592228 | |

| Record name | Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane | |

CAS RN |

915402-03-8 | |

| Record name | Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)